(S)-cyclopentyl 2-aminopropanoate
Description
Context within Chiral Amino Acid Esters
Chiral amino acid esters are fundamental building blocks in the field of organic chemistry, particularly in the synthesis of complex, biologically active molecules. Amino acids, with the exception of glycine, are inherently chiral, existing as two non-superimposable mirror images known as enantiomers (L and D forms). thoughtco.com In biological systems, proteins are almost exclusively composed of L-amino acids, highlighting the profound importance of stereochemistry in nature. thoughtco.comnih.gov
This natural chirality makes amino acids and their derivatives, like (S)-cyclopentyl 2-aminopropanoate, valuable components of the "chiral pool"—a collection of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of other chiral molecules. chemistryworld.com The esterification of a chiral amino acid, such as L-alanine (the parent amino acid of 2-aminopropanoate), serves multiple purposes. It protects the carboxylic acid group, preventing it from undergoing unwanted reactions, while also modifying the molecule's solubility and reactivity to suit specific synthetic needs. The choice of the ester group, in this case, a cyclopentyl group, can influence the outcome of stereoselective reactions.
Significance as a Chiral Synthon in Organic Synthesis
A chiral synthon is a molecular fragment that introduces a specific, predefined stereocenter into a target molecule. This compound serves as a chiral synthon for the L-alanine fragment. Its significance lies in its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, transferring its inherent chirality to the newly created molecule.
The cyclopentyl ester portion of the molecule is not merely a placeholder. Bulky ester groups can play a crucial role in directing the stereochemical course of a reaction. For instance, in asymmetric synthesis, the steric hindrance provided by the cyclopentyl ring can influence which face of a reacting molecule is more accessible to an incoming reagent, leading to the preferential formation of one enantiomer over the other.
While specific research detailing the extensive use of this compound is not widespread, the principles of its utility can be inferred from studies on related compounds. For example, the synthesis of chiral cyclopentyl β-amino esters has been achieved with high enantioselectivity through cycloaddition reactions, demonstrating the value of the cyclopentyl moiety in constructing stereochemically defined cyclic systems. nih.gov These types of compounds are highly valued as they can be converted into other functionalized molecules like chiral amino acids and aminocyclopentanones. nih.gov The development of catalytic methods to create chiral amides and esters underscores the continuous search for efficient ways to synthesize these valuable synthons. acs.org
The application of such synthons is critical in medicinal chemistry and materials science, where the precise three-dimensional structure of a molecule is directly linked to its function. The use of chiral building blocks like this compound enables the streamlined and efficient construction of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chemical products.
Data Table
The following table summarizes key chemical identifiers and predicted properties for this compound.
| Property | Value |
| Compound Name | cyclopentyl (2S)-2-aminopropanoate |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Canonical SMILES | CC@@HN |
| InChI Key | GGCMOWHTLXAHMJ-LURJTMIESA-N |
| XlogP (predicted) | 0.9 |
| Monoisotopic Mass | 157.11028 Da |
| Data sourced from PubChem. uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
cyclopentyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(9)8(10)11-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3/t6-/m0/s1 |
InChI Key |
GGCMOWHTLXAHMJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCCC1)N |
Canonical SMILES |
CC(C(=O)OC1CCCC1)N |
Origin of Product |
United States |
Stereochemical Principles and Characterization of S Cyclopentyl 2 Aminopropanoate
Elucidation of the (S)-Absolute Configuration
The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. wikipedia.org For (S)-cyclopentyl 2-aminopropanoate, the stereochemical designation "(S)" refers to the arrangement of substituents around the chiral carbon atom—the alpha-carbon of the original alanine (B10760859) molecule. wikipedia.orgstudysmarter.co.uk
The absolute configuration of this compound is directly derived from its precursor, L-alanine, which possesses the (S)-configuration. youtube.comlibretexts.org Most naturally occurring alpha-amino acids have the L-configuration, which, with the exception of cysteine, corresponds to the (S)-configuration under the Cahn-Ingold-Prelog (CIP) priority rules. studysmarter.co.ukyoutube.com The typical synthesis of this compound involves the esterification of L-alanine with cyclopentanol (B49286). This reaction, commonly carried out under acidic conditions (Fischer esterification), does not affect the stereocenter at the alpha-carbon. Therefore, the (S)-configuration of the starting L-alanine is retained in the final ester product.
The CIP rules assign priorities to the four different groups attached to the chiral center based on atomic number. For the alpha-carbon in cyclopentyl 2-aminopropanoate, the groups are:
The amino group (-NH₂)
The cyclopentyl ester group (-COOC₅H₉)
The methyl group (-CH₃)
A hydrogen atom (-H)
Following the CIP priority rules, the amino group has the highest priority, followed by the ester group, the methyl group, and finally the hydrogen atom. Orienting the molecule so that the lowest-priority group (hydrogen) points away from the viewer, the sequence from the highest to the lowest priority group traces a counter-clockwise path, which defines the (S)-configuration. studysmarter.co.uk The absolute configuration can be definitively confirmed using techniques like X-ray crystallography on a suitable crystalline derivative or by chemical correlation to compounds of known stereochemistry. wikipedia.org
Strategies for Enantiomeric Purity Assessment and Control
Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a critical quality attribute for chiral compounds. For this compound, ensuring a high enantiomeric purity is essential for its applications, as the presence of the (R)-enantiomer can lead to undesired side reactions or products. Control of enantiomeric purity begins with the starting materials; using L-alanine of high optical purity is the primary strategy. nih.gov Additionally, reaction and purification conditions must be carefully controlled to prevent racemization—the formation of an equal mixture of both enantiomers—which can be promoted by harsh acidic or basic conditions and elevated temperatures. cat-online.com
The assessment of enantiomeric purity is typically accomplished through chiral chromatography, a powerful analytical technique that can separate enantiomers. gcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for this purpose. nih.govmdpi.com
Gas Chromatography (GC): For GC analysis, the amino acid ester must first be converted into a more volatile derivative. nih.govcat-online.com A common two-step derivatization involves N-acylation (e.g., with trifluoroacetyl groups) followed by esterification, though in this case, the ester is already present. nih.gov The resulting volatile derivatives are then separated on a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cznih.gov The two enantiomers interact differently with the chiral environment of the column, resulting in different retention times, which allows for their separation and quantification. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method and can sometimes be performed without derivatization of the ester itself. mdpi.comsigmaaldrich.com However, derivatizing the amino group with a chromophore (a light-absorbing group) such as an Fmoc group can enhance detection by UV detectors. cat-online.com The separation occurs on a chiral stationary phase, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for resolving a wide range of chiral compounds, including amino acid derivatives. mdpi.comnih.gov The choice of mobile phase, which consists of a mixture of solvents, is crucial for achieving optimal separation. mdpi.comsigmaaldrich.com
Below is a table summarizing common analytical methods for assessing the enantiomeric purity of amino acid esters.
| Analytical Method | Common Stationary Phase (CSP) | Typical Mobile Phase/Conditions | Principle of Separation |
| Chiral GC-MS | Derivatized Cyclodextrin (e.g., Rt-βDEXsm) | Temperature-programmed oven; Helium carrier gas | Differential interaction of volatile enantiomer derivatives with the chiral stationary phase. gcms.cznih.gov |
| Chiral HPLC-UV | Polysaccharide-based (e.g., Chiralpak AD-H) | Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile (B52724)/Water) | Differential diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the CSP. nih.govnih.gov |
Accurate quantification allows for the determination of enantiomeric excess with high precision, often detecting the minor enantiomer down to a level of 0.1% or lower. nih.govcat-online.com
Synthetic Methodologies for S Cyclopentyl 2 Aminopropanoate
Chemical Synthesis Approaches
Chemical synthesis provides a robust platform for the preparation of (S)-cyclopentyl 2-aminopropanoate, primarily through the esterification of L-alanine derivatives.
Esterification of L-Alanine Derivatives
The direct esterification of L-alanine with cyclopentanol (B49286) presents challenges due to the competing reactivity of the amino and carboxyl groups. To address this, the amino group is typically protected, and activating agents are used to facilitate the ester bond formation.
A widely employed method for the esterification of carboxylic acids is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This reaction is known for its mild conditions, generally being conducted at room temperature in a variety of polar aprotic solvents. wikipedia.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. wikipedia.orgorganic-chemistry.org DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct that can diminish the yield. wikipedia.orgorganic-chemistry.org This method is particularly advantageous for its ability to suppress side product formation and achieve high yields, even with sterically demanding molecules. organic-chemistry.org
Table 1: Key Reagents in Steglich Esterification
| Reagent | Function |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid. wikipedia.orgchemicalbook.com |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst, accelerates the reaction and suppresses side reactions. wikipedia.orgchemicalbook.com |
| L-Alanine (with protected amino group) | The carboxylic acid component. |
| Cyclopentanol | The alcohol component. |
To prevent the free amino group of L-alanine from interfering with the esterification process, a protecting group is essential. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino moiety of amino acids in peptide synthesis and related reactions. orgsyn.org
The synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine) is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com For instance, L-alanine can be treated with sodium hydroxide (B78521) and then with (Boc)₂O in a mixture of water and tetrahydrofuran (B95107) (THF) to yield Boc-L-alanine. chemicalbook.com This protected amino acid can then be used in the subsequent esterification reaction. The Boc group is stable under the conditions of the Steglich esterification but can be readily removed under acidic conditions after the ester has been formed.
Synthesis of Aminopropanoate Precursors
The synthesis of the target compound relies on the availability of the key precursor, N-protected L-alanine. As mentioned, N-(tert-Butoxycarbonyl)-L-alanine is a widely used precursor. The preparation involves the reaction of L-alanine with di-tert-butyl dicarbonate. chemicalbook.com This process yields the protected amino acid, which is then ready for coupling with cyclopentanol.
Enantiospecific Routes to the Cyclopentyl Moiety
While the chirality in this compound resides in the amino acid portion, the synthesis of chiral cyclopentanol derivatives can be relevant for creating analogs. Chemoenzymatic methods have been developed for the synthesis of enantiomerically pure trans-2-aminocyclopentanol derivatives. researchgate.net These methods often involve the lipase-catalyzed resolution of racemic precursors. researchgate.net For example, Burkholderia cepacia lipase (B570770) has been used for the resolution of racemic trans-2-(diallylamino)cyclopentanol. researchgate.net Similarly, lipase-catalyzed kinetic resolution of trans- and cis-2-azidocycloalkanols has been described, providing a route to enantiomerically pure aminocycloalkanols. researchgate.net
Chemoenzymatic and Enzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering an efficient and sustainable approach to producing enantiomerically pure compounds. nih.gov Lipases are frequently used enzymes in organic synthesis for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. researchgate.netnih.gov
For the synthesis of this compound, a lipase could potentially be used to directly catalyze the esterification of L-alanine with cyclopentanol, or the resolution of a racemic mixture of cyclopentyl 2-aminopropanoate. Lipase-catalyzed acylation has been successfully used to obtain optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetates with high chemical yields and enantiomeric excesses. researchgate.net This demonstrates the potential of enzymatic methods in the synthesis of chiral cyclopentyl derivatives, which could be applied to the synthesis of the target molecule.
Enzymatic Resolution Techniques for Chiral Precursors or Esters
Enzymatic kinetic resolution is a cornerstone technique for accessing enantiomerically pure compounds like this compound from racemic mixtures. This method leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic precursor, such as a racemic alanine (B10760859) ester or N-acyl-alanine. wikipedia.org The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other, desired enantiomer unreacted and thus enriched.
Lipases are particularly prominent in this field. wikipedia.org For instance, a common strategy involves the enantioselective hydrolysis of a racemic ester, like (R,S)-methyl 2-aminopropanoate. An (S)-selective lipase would preferentially hydrolyze the (R)-enantiomer, leaving the desired (S)-methyl 2-aminopropanoate untouched. Conversely, in a process known as enzymatic acylation, a racemic amine or amino ester can be resolved by selectively acylating one enantiomer. Enzymes like Candida antarctica lipase B (CALB) are highly effective in such N-acylations. researchgate.net
A more advanced approach is Dynamic Kinetic Resolution (DKR), which overcomes the 50% theoretical yield limitation of standard kinetic resolution. rsc.org In DKR, the unwanted enantiomer of the starting material is continuously racemized in situ. This allows the entire racemic mixture to be theoretically converted into a single, desired enantiomer. rsc.orgnih.gov This has been successfully applied to the synthesis of various chiral amines and amino acids. rsc.org For the synthesis of this compound precursors, a chemoenzymatic DKR process could involve a lipase for the stereoselective acylation of the (S)-amine, combined with a metal catalyst to racemize the remaining (R)-amine. rsc.org
Transaminases also offer a powerful route for the kinetic resolution of racemic amines, achieving excellent enantiomeric excess (e.e.) often exceeding 99%. nih.gov
Table 1: Comparison of Enzymatic Resolution Techniques
| Technique | Enzyme Example | Typical Substrate | Key Advantage |
|---|---|---|---|
| Kinetic Resolution (Hydrolysis) | Lipase (e.g., from Candida rugosa) | Racemic alanine ester | Simplicity, high enantioselectivity for one enantiomer. mdpi.com |
| Kinetic Resolution (Acylation) | Candida antarctica lipase B (CALB) | Racemic alanine | High enantioselectivity, applicable in organic solvents. researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | Racemic alanine or its ester | Overcomes 50% yield limit, potential for >99% theoretical yield. rsc.org |
| Kinetic Resolution (Transamination) | Transaminase | Racemic amine | Produces enantiomerically pure amines with very high e.e. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Biocatalytic Approaches to Stereoselective Esterification
Biocatalytic stereoselective esterification provides a direct and elegant route to this compound. This method involves the enzyme-catalyzed reaction between the chiral precursor, L-alanine (which is the S-enantiomer), and cyclopentanol. The inherent stereospecificity of the enzyme ensures that only the desired (S)-ester is formed.
Lipases are the most widely used enzymes for this type of transformation due to their broad substrate acceptance and stability in non-aqueous environments, which are often necessary to drive the esterification equilibrium towards product formation. nih.gov The reaction involves the direct esterification of the carboxylic acid group of L-alanine with cyclopentanol.
Candida antarctica lipase B (CALB) is a frequently chosen biocatalyst for such esterifications. nih.gov The process is typically carried out in an organic solvent to solubilize the substrates and facilitate the removal of water, a by-product of the reaction, thereby shifting the equilibrium to favor ester synthesis.
Table 2: Key Factors in Biocatalytic Esterification
| Factor | Description | Significance |
|---|---|---|
| Enzyme | Candida antarctica lipase B (CALB) is a common choice. | High stereoselectivity for the L-alanine, ensuring the formation of the (S)-ester. nih.gov |
| Substrates | L-alanine and Cyclopentanol | Direct conversion to the target molecule. |
| Solvent | Non-aqueous organic solvents (e.g., toluene, hexane). | Increases substrate solubility and allows for water removal to drive the reaction forward. wikipedia.org |
| Water Removal | Methods include molecular sieves or azeotropic distillation. | Prevents the reverse reaction (hydrolysis) and maximizes product yield. |
This table is generated based on data from the text and is for illustrative purposes.
The use of biocatalysts in this direct esterification approach aligns with the principles of green chemistry by often requiring milder reaction conditions and reducing the need for protecting groups and harsh chemical reagents associated with traditional chemical synthesis. mdpi.com
Scalable Synthesis Protocols and Considerations
Transitioning the synthesis of this compound from a laboratory-scale procedure to an industrial, scalable protocol requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability.
High substrate concentration is another key parameter for a scalable and economically viable process. Industrial biocatalytic reactions aim for high volumetric productivity, with substrate loadings reaching 100 g/L or even higher, as demonstrated in related processes. mdpi.com For instance, some biocatalytic syntheses have been successfully operated at substrate concentrations up to 500 g/L. google.com
The choice of reactor and downstream processing is also vital. Continuous flow reactors can offer advantages over batch reactors in terms of consistent product quality and operational efficiency. Post-reaction, the separation of the product from unreacted substrates, the solvent, and the biocatalyst must be efficient.
| Waste Reduction | Use of biocatalysts reduces the need for harsh chemicals and protecting groups. | Leads to a more environmentally friendly and sustainable manufacturing process. mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Chemical Transformations and Derivatization of S Cyclopentyl 2 Aminopropanoate
Modifications of the Amino Functional Group
The primary amino group of (S)-cyclopentyl 2-aminopropanoate is a key site for chemical modification, enabling its linkage to other molecular scaffolds. Common transformations of this functional group include:
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another.
Alkylation: The nitrogen atom can be alkylated, although this is less common in its primary applications.
Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines, also known as Schiff bases, which can be further reduced to secondary amines.
Derivatization for Chiral Analysis: The amino group can be reacted with chiral derivatizing agents to facilitate the separation and analysis of enantiomers. Chiral derivatization can enhance detection by optical methods and improve separation in non-chiral environments. nih.gov
Reactions Involving the Ester Linkage
The cyclopentyl ester of this compound can undergo several reactions, which are often integral to the synthesis of its derivatives:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-alanine, and cyclopentanol (B49286). This reaction is generally a consideration during the synthesis of its derivatives, where reaction conditions must be controlled to prevent unwanted cleavage.
Transesterification: In the presence of another alcohol and a suitable catalyst, the cyclopentyl group can be exchanged for a different alkyl or aryl group.
Reduction: The ester can be reduced to the corresponding alcohol, although this is not a common transformation in its primary applications.
Formation of Phosphoramidate (B1195095) Derivatives for Nucleoside Analogs
A significant application of this compound is in the formation of phosphoramidate prodrugs of nucleoside analogs. This strategy is employed to enhance the intracellular delivery of the active monophosphate form of the nucleoside analog.
The synthesis of phosphoramidate derivatives begins with the phosphorylation of the amino group of this compound. This is typically achieved by reacting it with a phosphorylating agent, such as phosphorus oxychloride or a substituted phosphorochloridate, in the presence of a base. This reaction forms a phosphoramidic chloride intermediate.
The phosphoramidic chloride intermediate is then coupled with the hydroxyl group of a nucleoside analog. nih.gov This coupling reaction, often carried out in the presence of a coupling agent, results in the formation of the phosphoramidate linkage. The nucleoside analogs can feature a variety of carbocyclic and heterocyclic ring systems, which are key to their biological activity.
A prominent example of this application is in the synthesis of Remdesivir, where a derivative of this compound is incorporated as a key component of the phosphoramidate prodrug moiety. This prodrug approach facilitates the delivery of the active nucleoside triphosphate into the target cells.
Integration into Peptide and Peptidomimetic Structures
The amino acid ester structure of this compound makes it a suitable building block for the synthesis of peptides and peptidomimetics. sci-hub.senih.gov
In peptide synthesis, the amino group can be deprotected and coupled with the carboxyl group of another amino acid, while its own carboxyl group (after hydrolysis of the ester) can be activated for coupling with another amino group. Solid-phase peptide synthesis (SPPS) is a common methodology for constructing peptide chains. nih.govnih.govfrontiersin.orguniversiteitleiden.nlyoutube.com
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. sci-hub.senih.gov this compound can be incorporated into peptidomimetic structures to introduce specific conformational constraints or to act as a surrogate for a natural amino acid residue.
| Transformation | Functional Group Involved | Key Reagents/Conditions | Primary Application |
| Acylation | Amino Group | Acid chlorides, Anhydrides | Peptide synthesis |
| Phosphorylation | Amino Group | Phosphorus oxychloride, Base | Formation of phosphoramidate prodrugs |
| Ester Hydrolysis | Ester Linkage | Acid or Base | Potential side reaction to be controlled |
| Coupling | Phosphoramidic chloride & Nucleoside hydroxyl | Coupling agents | Synthesis of nucleoside analog prodrugs |
| Peptide Bond Formation | Amino Group & Carboxyl Group | Coupling reagents (e.g., HCTU, DIC) | Peptide and peptidomimetic synthesis |
Applications of S Cyclopentyl 2 Aminopropanoate As a Key Intermediate in Advanced Organic Synthesis
Chiral Building Block in the Construction of Complex Molecules
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development and utilization of chiral building blocks. rsc.orgnih.gov These molecules, possessing one or more stereocenters, serve as foundational units for the stereoselective synthesis of complex targets, ensuring the desired biological activity and minimizing off-target effects. wikipedia.org (S)-Cyclopentyl 2-aminopropanoate, by virtue of its (S)-configured stereocenter derived from L-alanine, is a prime candidate for this role.
The strategic incorporation of this chiral building block can dictate the stereochemical outcome of a synthetic sequence. wikipedia.orgsigmaaldrich.com Its application can range from being a simple chiral starting material to a key intermediate that introduces chirality at a critical step. The combination of the chiral amino acid fragment and the cyclopentyl ester offers multiple points for synthetic manipulation, allowing for the construction of a diverse array of complex molecules with controlled stereochemistry. While specific industrial-scale applications of this compound are not widely documented, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable synthon.
Precursor for Stereodefined Cyclopentane-Containing Scaffolds
Cyclopentane (B165970) rings are ubiquitous structural motifs in a vast number of natural products and medicinally important molecules. organic-chemistry.orgnih.gov The stereocontrolled synthesis of highly substituted cyclopentane cores remains a significant challenge in organic synthesis. This compound can be envisioned as a precursor for stereodefined cyclopentane-containing scaffolds, where the existing stereocenter can direct the formation of new stereocenters on the cyclopentane ring.
Methodologies such as diastereoselective enolate alkylation or aldol (B89426) reactions could potentially be employed, using the chiral center of the alanine (B10760859) moiety to influence the facial selectivity of the reaction on the cyclopentyl ring or a derivative thereof. youtube.com Furthermore, the ester functionality provides a handle for various transformations, including cyclization reactions to form bicyclic systems or for the introduction of other functional groups. The development of synthetic routes that leverage the inherent chirality of this compound could provide access to novel and complex cyclopentanoid structures.
Role in the Synthesis of Chiral Amines and Amino Acid Analogs
Chiral amines are fundamental components of a vast number of pharmaceuticals and bioactive compounds. rsc.orgyale.edu The development of efficient methods for their synthesis is a continuous area of research. This compound can serve as a versatile starting material for the synthesis of various chiral amines. For instance, reduction of the ester functionality would yield the corresponding chiral amino alcohol, a valuable building block in its own right. Furthermore, the amino group can be modified or used as a handle for further synthetic transformations, leading to a variety of chiral amine derivatives.
Similarly, the synthesis of non-natural amino acid analogs is of great interest for their use in peptidomimetics and as probes for biological processes. peptide.comlibretexts.org this compound, being a derivative of a natural amino acid, is an ideal starting point for the synthesis of novel amino acid analogs. The cyclopentyl group can be seen as a lipophilic side chain, and modifications of the propanoate backbone or the amino group could lead to a wide range of structurally diverse and potentially biologically active amino acid analogs. The use of cyclopentyl esters as protecting groups for the carboxylic acid functionality of amino acids has been shown to be advantageous in peptide synthesis, reducing the formation of unwanted side products. nih.gov
Intermediate in the Synthesis of Nucleoside and Related Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. mdpi.comnih.gov A significant class of these analogs are carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, leading to a cyclopentane or cyclopentene (B43876) ring. mdpi.com This modification often imparts increased metabolic stability.
This compound, containing a chiral cyclopentyl moiety, can be considered a potential precursor for the synthesis of carbocyclic nucleoside analogs. The synthesis of these complex molecules often involves the construction of a functionalized cyclopentane or cyclopentene ring with the correct stereochemistry for subsequent coupling with a nucleobase. nih.govnih.gov A synthetic strategy could involve the transformation of the amino and ester functionalities of this compound to introduce the necessary hydroxyl and amino groups on the cyclopentane ring, ultimately leading to the desired carbocyclic nucleoside scaffold. While direct utilization of this specific compound in published syntheses is not prominent, the structural components align with the retrosynthetic analysis of many important nucleoside analogs.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | uni.lu |
| Molecular Weight | 157.21 g/mol | nih.gov |
| InChIKey | GGCMOWHTLXAHMJ-LURJTMIESA-N | uni.lu |
| Canonical SMILES | CC@@HN | uni.lu |
Potential Synthetic Transformations
| Starting Material | Reaction | Potential Product | Application |
| This compound | Reduction (e.g., with LiAlH4) | (S)-2-amino-3-cyclopentoxypropan-1-ol | Chiral amino alcohol synthesis |
| This compound | N-Alkylation/Acylation | N-substituted this compound | Synthesis of diverse chiral amines |
| This compound | Hydrolysis | L-Alanine | Removal of protecting group |
| This compound | Peptide Coupling | Dipeptide with C-terminal cyclopentyl ester | Peptide synthesis |
Advanced Analytical Methodologies for Research on S Cyclopentyl 2 Aminopropanoate and Its Derivatives
Chromatographic Techniques for Purity and Stereoisomeric Excess Determination
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid esters due to its high resolution and sensitivity. For non-chromophoric compounds like (S)-cyclopentyl 2-aminopropanoate, derivatization is often employed to improve detection by UV or fluorescence detectors. shimadzu.com Reversed-phase HPLC is the most common mode used.
The advantages of HPLC include its applicability to a wide range of samples and the ability to automate the process, leading to excellent reproducibility and quantitative performance. shimadzu.com Pre-column derivatization, where the analyte is modified before injection, can minimize reagent use and enhance sensitivity. shimadzu.com Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC). shimadzu.com The resulting derivatives exhibit strong UV absorbance or fluorescence, allowing for trace-level detection.
Method development involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase), column type (e.g., C18), and detector wavelength to achieve optimal separation from any starting materials, by-products, or degradation products. researchgate.net
Table 1: Illustrative HPLC Conditions for Purity Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 75% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for PITC derivative) or Fluorescence (for OPA derivative) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity analysis, valued for its high efficiency and resolution. However, due to the low volatility of amino acid esters, derivatization is a mandatory step to convert the analyte into a form suitable for GC analysis. nih.gov A common approach involves a two-step conversion to N-trifluoroacetyl (TFA) alkyl ester derivatives. nih.gov This process significantly increases the volatility and thermal stability of the compound.
The derivatized this compound can then be analyzed, typically using a capillary column coated with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) is often used for quantification due to its wide linear range and general response to organic compounds.
Table 2: Typical GC Conditions for Purity Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Derivatization | N-trifluoroacetylation |
This table represents a typical starting point for method development.
Chiral Chromatography for Enantiomeric Purity
Ensuring the enantiomeric purity of a chiral compound like this compound is critical. Chiral chromatography is the gold standard for separating enantiomers and accurately determining the enantiomeric excess. yakhak.org This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). yakhak.org
CSPs derived from polysaccharides, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for the separation of amino acid ester enantiomers. yakhak.orgnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving resolution. researchgate.net
The development of an efficient chiral HPLC method is key to quantifying even minor amounts of the unwanted (R)-enantiomer. yakhak.org
Table 3: Example Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25 °C |
| Expected Elution | (R)-enantiomer and (S)-enantiomer as separate peaks |
This table represents a typical starting point for method development. The elution order of enantiomers is dependent on the specific CSP and conditions used.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, verifying its molecular weight, and identifying any potential impurities.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling
Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which directly provides the molecular weight of the compound. For this compound (Molecular Formula: C₈H₁₅NO₂), the nominal mass is 157 Da. MS analysis would typically show a protonated molecular ion [M+H]⁺ at m/z 158. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. This is a definitive method for molecular formula confirmation.
Furthermore, MS techniques, especially when coupled with chromatography (LC-MS or GC-MS), are invaluable for impurity profiling. By detecting ions corresponding to potential by-products or degradants, even at very low levels, MS ensures the comprehensive characterization of the sample's purity. nih.gov
Table 5: Predicted m/z Values for this compound Adducts in Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.1176 |
| [M+Na]⁺ | 180.0995 |
| [M+K]⁺ | 196.0734 |
| [M-H]⁻ | 156.1030 |
Source: PubChem CID 44227190. uni.lu Values represent accurate masses useful for HRMS.
Advanced Analytical Approaches for Complex Chemical Systems (e.g., LC-MS/MS, Non-Targeted Analysis)
The synthesis and derivatization of this compound often result in complex chemical mixtures containing the target compound, its enantiomeric counterpart, unreacted starting materials, reagents, and various by-products. Characterizing these intricate systems requires sophisticated analytical methodologies that offer high selectivity, sensitivity, and broad-spectrum detection capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of amino acid esters like this compound. americanpharmaceuticalreview.comthermofisher.com This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection afforded by mass spectrometry. nih.govnih.gov For chiral molecules, the HPLC component is crucial and typically employs a chiral stationary phase (CSP) to resolve the enantiomers, allowing for the precise quantification of this compound versus its (R)-enantiomer. americanpharmaceuticalreview.comchromatographyonline.comwikipedia.org
Direct analysis of underivatized amino acids and their esters by LC-MS/MS is possible and attractive due to simplified sample preparation. restek.comyoutube.com However, in some cases, pre-column derivatization may be employed. nih.gov This process involves reacting the analyte with a chemical agent to enhance its chromatographic retention and/or its response in the mass spectrometer. nih.gov LC-MS/MS offers exceptional selectivity, which helps to eliminate interference from other components in the matrix, thereby simplifying method development. americanpharmaceuticalreview.com
The following table outlines typical parameters for an LC-MS/MS method developed for the analysis of amino acid derivatives.
Table 1: Illustrative LC-MS/MS Method Parameters for Amino Acid Ester Analysis
| Parameter | Specification | Purpose |
| LC System | UHPLC/HPLC | High-resolution separation of components. nih.gov |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | Separation of (S) and (R) enantiomers. chromatographyonline.comwikipedia.org |
| Mobile Phase | Gradient of Acetonitrile and Water with additives (e.g., formic acid) | Elution and separation of analytes. restek.com |
| Flow Rate | 0.2 - 0.5 mL/min | Optimization of chromatographic resolution. |
| MS System | Triple Quadrupole Mass Spectrometer | High sensitivity and selectivity for quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficient ionization of amino acid esters. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific and sensitive quantification of the target analyte. |
Non-Targeted Analysis (NTA)
While LC-MS/MS is highly effective for quantifying known compounds, non-targeted analysis (NTA) serves as a powerful discovery tool for identifying unknown or unexpected chemicals within a sample. nih.gov NTA utilizes high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, to comprehensively screen a sample for all detectable chemical entities without a predefined list of target analytes. nih.govnih.gov
In the context of this compound research, NTA is invaluable for:
Identifying previously unknown synthesis by-products or impurities.
Characterizing degradation products that may form during stability studies.
Screening for potential contaminants in starting materials or reagents.
The NTA workflow involves acquiring high-resolution mass spectral data, processing the data to find molecular features, and then comparing these features against extensive chemical databases to tentatively identify compounds. nih.gov
Table 2: General Workflow for Non-Targeted Analysis
| Step | Description | Instruments/Tools |
| 1. Sample Analysis | Chromatographic separation followed by HRMS data acquisition in both full scan and fragmentation modes. nih.gov | LC-QTOF/MS or LC-Orbitrap MS. |
| 2. Feature Detection | Raw data is processed with specialized software to detect and align all significant mass-to-charge ratio (m/z) features. | Vendor-specific or open-source data processing software. |
| 3. Database Searching | Detected features are searched against chemical databases (e.g., ChemSpider, PubChem) to generate a list of potential candidates based on accurate mass. nih.gov | Online databases, spectral libraries. |
| 4. Structure Elucidation | Fragmentation (MS/MS) spectra are compared with database spectra (experimental or predicted) to increase confidence in the identification. nih.gov | MS/MS spectral libraries, in-silico fragmentation tools. |
| 5. Confirmation | Tentative identifications are confirmed by analyzing an authentic reference standard of the suspected compound. nih.gov | N/A |
Method Validation and Quality Control in Synthetic Organic Chemistry Research
The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose. ich.orgeuropa.eu In the synthesis of a specific chiral compound like this compound, this process is critical for ensuring that the analytical methods used for quality control provide reliable and accurate results. The principles for method validation are outlined in guidelines from the International Council for Harmonisation (ICH), such as Q2(R2). gmp-compliance.orgeuropa.eu
Method validation is not a one-time event but is part of the lifecycle of the analytical procedure, requiring revalidation if significant changes are made. europa.eu For chiral compounds, the validation must rigorously assess the method's ability to distinguish and quantify the desired enantiomer from its counterpart and other related substances.
The core parameters evaluated during method validation include:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. ich.orgyoutube.com For a chiral separation, specificity is demonstrated by showing that the peak for this compound is well-resolved from the (R)-enantiomer and any other synthesis-related impurities. ijapbc.com This often involves stress testing the sample (e.g., exposure to acid, base, heat, light, and oxidation) to generate potential degradation products and prove the method can separate them from the main analyte. ich.org
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. europa.eu
Accuracy: This parameter measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net It is often determined by applying the method to a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte (spiking studies). acs.org
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org For an HPLC method, these could include changes in mobile phase pH, column temperature, or mobile phase composition. This provides an indication of the method's reliability during normal usage. ich.org
Table 3: Typical Validation Parameters and Acceptance Criteria for a Chiral HPLC Assay
| Validation Parameter | Typical Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, (R)-enantiomer, and stressed samples. | The analyte peak is free from interference from other components. Peak purity should pass. |
| Linearity | Analyze 5-6 standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.999. youtube.com |
| Accuracy | Analyze at least 9 determinations across 3 concentration levels (e.g., 3 concentrations, 3 replicates each). ijapbc.com | Mean recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of 6 replicate sample preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. ijapbc.com |
| Robustness | Deliberately vary parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). | System suitability parameters remain within acceptable limits; results are not significantly impacted. |
Quality Control in Chiral Synthesis
Quality control (QC) is the practical application of validated analytical methods to ensure the consistent quality of a synthetic product. In the production of enantiomerically pure compounds like this compound, QC is paramount. evitachem.comnih.gov It involves routine testing of starting materials, in-process samples, and the final isolated product to confirm that it meets all specifications, particularly identity, purity, and enantiomeric excess. A high optical purity (e.g., >99%) and a high yield are often the primary goals. Effective QC provides the assurance that each batch of the synthesized compound is of the required quality before its use in subsequent research or development activities.
Q & A
Q. What are the primary synthetic routes for producing enantiomerically pure (S)-cyclopentyl 2-aminopropanoate?
this compound is typically synthesized via esterification of 2-aminopropanoic acid (alanine) with cyclopentanol under acidic catalysis. Key steps include:
- Chiral resolution : Use of (S)-specific catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiopurity .
- Protection-deprotection strategies : Temporary protection of the amino group (e.g., with Boc or Fmoc groups) to prevent side reactions during esterification .
- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC with chiral stationary phases .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm the cyclopentyl ester linkage (δ ~4.8–5.2 ppm for the ester oxygen-proton) and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 172.12) .
- Polarimetry : Specific optical rotation ([α]) comparison with literature values to confirm enantiomeric excess .
Q. What are the critical parameters for stabilizing this compound in solution?
Stability optimization involves:
- pH control : Buffered solutions (pH 6–7) to prevent hydrolysis of the ester group .
- Temperature : Storage at –20°C in anhydrous solvents (e.g., DMSO or dry DCM) to minimize degradation .
- Light exclusion : Amber vials to prevent photolytic cleavage of the cyclopentyl moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Contradictory results may arise from:
- Impurity profiles : Trace enantiomers (R-configuration) or unreacted starting materials can skew bioassay results. Mitigate via stringent chiral HPLC validation .
- Assay variability : Standardize cell-based assays (e.g., IC measurements) using controls like ethyl 2-amino-3-phenylpropanoate hydrochloride .
- Solvent effects : Use consistent solvent systems (e.g., PBS vs. DMSO) to ensure comparability across studies .
Q. What experimental strategies enhance the enantioselectivity of this compound in asymmetric synthesis?
Advanced methods include:
- Dynamic kinetic resolution : Employ lipases (e.g., Candida antarctica Lipase B) to favor (S)-ester formation under kinetic control .
- Chiral ligands : Use of Binap-Ru complexes or Jacobsen catalysts to improve stereochemical outcomes in catalytic hydrogenation .
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction conditions (e.g., solvent polarity, temperature) .
Q. How does the cyclopentyl moiety influence the pharmacokinetic properties of (S)-2-aminopropanoate derivatives?
Comparative studies with analogous esters (e.g., isopropyl or benzyl groups) reveal:
- Lipophilicity : Cyclopentyl esters exhibit logP values ~1.2–1.5, enhancing blood-brain barrier penetration compared to ethyl derivatives .
- Metabolic stability : Reduced CYP450-mediated oxidation due to steric hindrance from the cyclopentyl group .
- Receptor binding : Molecular docking studies suggest cyclopentyl substituents improve fit into hydrophobic enzyme pockets (e.g., serine proteases) .
Methodological Recommendations
- Chiral analysis : Use Daicel Chiralpak columns (e.g., AD-H or OD-H) with hexane:IPA mobile phases for baseline separation of enantiomers .
- Bioactivity assays : Prioritize in vitro models (e.g., HEK293 cells) expressing target receptors (e.g., GABA) to assess neuroactivity .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
